![molecular formula C14H14N6OS2 B2980563 3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide CAS No. 924828-39-7](/img/structure/B2980563.png)
3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide
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Overview
Description
3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C14H14N6OS2 and its molecular weight is 346.43. The purity is usually 95%.
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Scientific Research Applications
Nitrogen-containing heteroarene units play a crucial role in natural products and biologically active synthetic compounds. Triazole derivatives, in particular, exhibit diverse biological effects due to their structural characteristics, which facilitate binding with target molecules. Among these, β-azolyl ketones are of interest, and 3-aryl-3-triazolylpropiophenones have been described as components in fungicide, bactericide, and herbicide formulations .
Synthesis and Retro-Michael Reaction
The compound is synthesized using a catalytic protocol involving ionic organic solids. Specifically, 1,3-bis(carboxymethyl)imidazolium chloride serves as a catalyst for the Michael addition of N-heterocycles to chalcones. This methodology allows for the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, a potential bioactive compound. Although the yield is moderate due to the retro-Michael reaction, both the preparation of the chalcone and the triazole Michael addition exhibit good green metrics .
Potential Applications
Let’s explore six unique applications:
a. Antiviral Activity: Given the compound’s structural features, it’s worth investigating its antiviral properties. Triazole derivatives have demonstrated biological effects, and this compound may exhibit antiviral activity against specific viruses. Further studies are needed to evaluate its efficacy and mechanism of action.
b. Fungicidal Properties: Considering the compound’s potential bioactivity, it could be explored as a fungicide. The 3-aryl-3-triazolylpropiophenone family has previously shown efficacy in fungicidal formulations . Investigating its antifungal properties and mode of action would be valuable.
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring, a key component of the compound, is known for its planar structure and aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key in its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole could potentially be influenced by environmental factors such as ph and temperature .
properties
IUPAC Name |
3-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS2/c1-10-3-2-4-11(9-10)20-14(17-18-19-20)23-7-5-12(21)16-13-15-6-8-22-13/h2-4,6,8-9H,5,7H2,1H3,(H,15,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUBPHTTXNNJDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SCCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide |
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